molecular formula C18H19NO4 B4083144 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B4083144
M. Wt: 313.3 g/mol
InChI Key: QXCSVVSURHBJED-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that features a benzodioxin ring fused to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the benzodioxin derivative with an acylating agent such as acetyl chloride in the presence of a base like pyridine.

    Substitution Reaction: The final step involves the substitution of the acetamide group with the 2-methoxy-5-methylphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and quinones.

    Reduction: Products include primary amines and secondary alcohols.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a model compound in the study of metabolic pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetamide: Lacks the methoxy and methylphenyl groups, resulting in different chemical properties and biological activities.

    N-(2-Methoxy-5-methylphenyl)acetamide: Lacks the benzodioxin ring, which affects its binding affinity and specificity.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of the benzodioxin ring and the methoxy-methylphenyl group. This structural combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-7-8-15(21-2)14(9-12)19-18(20)10-13-11-22-16-5-3-4-6-17(16)23-13/h3-9,13H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCSVVSURHBJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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